Hydrogen-Bond Donor Count Differentiation: 3 HBD vs. 1–2 HBD for 5-Amino-1-benzyl and Core 5-Aminopyrazole-4-carbonitrile Analogs
The target compound possesses three hydrogen-bond donors (phenol OH, pyrazole NH, secondary amine NH) as computed from its 2D structure [1]. This is a quantitatively higher HBD count than 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (HBD = 1; primary amine only) [2] and the core scaffold 5-amino-1H-pyrazole-4-carbonitrile (HBD = 2; primary amine + pyrazole NH) [3]. The elevated HBD count expands the potential for directed intermolecular hydrogen-bond networks in protein–ligand complexes, which is relevant when selecting fragments for crystallographic screening campaigns where increased polar interaction surface is desired [4].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 3 HBD [1] |
| Comparator Or Baseline | 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile (CAS 91091-13-3): 1 HBD [2]; 5-Amino-1H-pyrazole-4-carbonitrile (CAS 16617-46-2): 2 HBD [3] |
| Quantified Difference | +2 HBD vs. N-benzyl analog; +1 HBD vs. core scaffold |
| Conditions | Computed from 2D chemical structure using Cactvs 3.4.8.18 (PubChem) [1][2][3] |
Why This Matters
A higher HBD count directly expands the polar pharmacophore volume, making the compound more suitable for fragment-based screening campaigns targeting binding pockets with multiple H-bond acceptor sites; procurement of analogs with lower HBD counts cannot replicate this interaction capacity.
- [1] PubChem Compound Summary, CID 5200318, 5-[(2-hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile: HBD = 3. https://pubchem.ncbi.nlm.nih.gov/compound/5200318 View Source
- [2] PubChem Compound Summary, CID 660147, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: HBD = 1. https://pubchem.ncbi.nlm.nih.gov/compound/660147 View Source
- [3] PubChem Compound Summary, CID 85515, 5-amino-1H-pyrazole-4-carbonitrile: HBD = 2. https://pubchem.ncbi.nlm.nih.gov/compound/85515 View Source
- [4] Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114–5144. https://doi.org/10.2174/092986711797636090 View Source
